molecular formula C4H10Br2NiO2 B8024778 dibromonickel;1,2-dimethoxyethane

dibromonickel;1,2-dimethoxyethane

Cat. No.: B8024778
M. Wt: 308.62 g/mol
InChI Key: VHSVJTYBTJCDFL-UHFFFAOYSA-L
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Preparation Methods

dibromonickel;1,2-dimethoxyethane can be synthesized through a reaction between nickel(II) bromide (NiBr2) and 1,2-dimethoxyethane (DME). The process involves dissolving nickel(II) chloride (NiCl2) in a mixture of methanol and trimethyl orthoformate, followed by refluxing overnight. The resulting green gel is then dissolved in methanol, and DME is added. The solution is refluxed overnight, leading to the formation of the desired adduct . The industrial production methods are similar, focusing on maintaining high purity and yield through controlled reaction conditions.

Chemical Reactions Analysis

dibromonickel;1,2-dimethoxyethane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

dibromonickel;1,2-dimethoxyethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dibromonickel;1,2-dimethoxyethane exerts its effects involves its role as a Lewis acid catalyst. It facilitates various chemical transformations by coordinating with reactants and stabilizing transition states. The molecular targets and pathways involved depend on the specific reaction it catalyzes, often involving the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

dibromonickel;1,2-dimethoxyethane can be compared with other nickel(II) complexes, such as:

    Nickel(II) chloride, dimethoxyethane adduct: Similar in structure but uses chloride instead of bromide.

    Nickel(II) acetylacetonate: Another nickel complex used as a catalyst in organic synthesis.

    Nickel(II) bromide, 2-methoxyethyl ether complex: Similar in function but with a different ether ligand

The uniqueness of this compound lies in its specific coordination environment and its effectiveness as a catalyst in various organic transformations.

Properties

IUPAC Name

dibromonickel;1,2-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSVJTYBTJCDFL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC.[Ni](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2NiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421990
Record name Dibromo[1,2-di(methoxy-kappaO)ethane]nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28923-39-9
Record name Dibromo[1,2-di(methoxy-kappaO)ethane]nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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